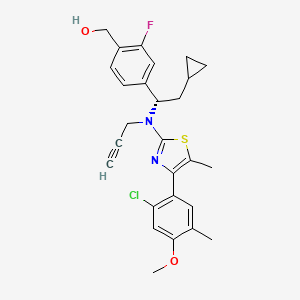
CRF1 receptor antagonist-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CRF1 receptor antagonist-1 is a compound that targets the corticotropin-releasing factor type 1 receptor. This receptor plays a crucial role in the regulation of the hypothalamic-pituitary-adrenal axis, which is involved in the body’s response to stress. By blocking this receptor, this compound has potential therapeutic applications in treating stress-related disorders, such as anxiety and depression, as well as congenital adrenal hyperplasia .
Preparation Methods
The synthesis of CRF1 receptor antagonist-1 involves several steps. One common synthetic route includes the use of substituted pyrimidines. For example, a series of substituted pyrimidines were synthesized, with analog 3 showing the highest affinity for the CRF1 receptor. The characteristic structural features of analog 3 include a N,N-bis(methoxyethyl)amino group at position 6 and a methyl in the alkythiol group at position 5 . Industrial production methods for CRF1 receptor antagonists typically involve optimizing these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
CRF1 receptor antagonist-1 undergoes various chemical reactions, including substitution and reduction reactions. Common reagents used in these reactions include methoxyethylamine and alkythiol compounds. The major products formed from these reactions are substituted pyrimidines with high affinity for the CRF1 receptor .
Scientific Research Applications
CRF1 receptor antagonist-1 has a wide range of scientific research applications. In chemistry, it is used to study the binding affinities and interactions of CRF1 receptor antagonists. In biology and medicine, it is investigated for its potential therapeutic effects on stress-related disorders, such as anxiety and depression, as well as congenital adrenal hyperplasia . Additionally, this compound is used in pharmacological studies to understand the role of the CRF1 receptor in various physiological processes .
Mechanism of Action
The mechanism of action of CRF1 receptor antagonist-1 involves blocking the CRF1 receptor, which is a G-protein-coupled receptor. By inhibiting this receptor, this compound reduces the activation of the hypothalamic-pituitary-adrenal axis, leading to decreased production of stress hormones such as cortisol. This results in reduced stress responses and potential therapeutic effects in treating stress-related disorders .
Comparison with Similar Compounds
CRF1 receptor antagonist-1 can be compared with other similar compounds, such as antalarmin, CP-154,526, and pexacerfont. These compounds also target the CRF1 receptor but may have different binding affinities and pharmacological properties. For example, antalarmin is a prototype CRF1 receptor antagonist, while CP-154,526 and pexacerfont are newer compounds with potentially improved efficacy . The uniqueness of this compound lies in its specific structural features and high binding affinity for the CRF1 receptor .
Properties
Molecular Formula |
C27H28ClFN2O2S |
|---|---|
Molecular Weight |
499.0 g/mol |
IUPAC Name |
[4-[(1S)-1-[[4-(2-chloro-4-methoxy-5-methylphenyl)-5-methyl-1,3-thiazol-2-yl]-prop-2-ynylamino]-2-cyclopropylethyl]-2-fluorophenyl]methanol |
InChI |
InChI=1S/C27H28ClFN2O2S/c1-5-10-31(24(12-18-6-7-18)19-8-9-20(15-32)23(29)13-19)27-30-26(17(3)34-27)21-11-16(2)25(33-4)14-22(21)28/h1,8-9,11,13-14,18,24,32H,6-7,10,12,15H2,2-4H3/t24-/m0/s1 |
InChI Key |
VFAROONEPOBBIU-DEOSSOPVSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1OC)Cl)C2=C(SC(=N2)N(CC#C)[C@@H](CC3CC3)C4=CC(=C(C=C4)CO)F)C |
Canonical SMILES |
CC1=CC(=C(C=C1OC)Cl)C2=C(SC(=N2)N(CC#C)C(CC3CC3)C4=CC(=C(C=C4)CO)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















